2-Phenyl-2-[(thiolan-3-yl)amino]ethan-1-ol
Description
2-Phenyl-2-[(thiolan-3-yl)amino]ethan-1-ol is a chiral amino alcohol derivative featuring a phenyl group and a thiolan (tetrahydrothiophene) ring connected via a secondary amine linkage to an ethanol backbone. This compound’s structural uniqueness lies in the combination of aromatic (phenyl) and sulfur-containing heterocyclic (thiolan) moieties, which may confer distinct electronic, steric, and solubility properties.
Properties
Molecular Formula |
C12H17NOS |
|---|---|
Molecular Weight |
223.34 g/mol |
IUPAC Name |
2-phenyl-2-(thiolan-3-ylamino)ethanol |
InChI |
InChI=1S/C12H17NOS/c14-8-12(10-4-2-1-3-5-10)13-11-6-7-15-9-11/h1-5,11-14H,6-9H2 |
InChI Key |
OKKSEWVHJMMVRR-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCC1NC(CO)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-2-[(thiolan-3-yl)amino]ethan-1-ol typically involves the reaction of a phenyl-substituted ethan-1-ol with a thiolan-3-yl amine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-2-[(thiolan-3-yl)amino]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines and alcohols.
Substitution: The phenyl and thiolan-3-yl groups can undergo substitution reactions with other chemical groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce simpler amines and alcohols.
Scientific Research Applications
2-Phenyl-2-[(thiolan-3-yl)amino]ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Phenyl-2-[(thiolan-3-yl)amino]ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The specific pathways involved depend on the context of its application and the nature of the target molecules.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Similarities and Differences
The compound’s closest structural analogs share the ethanolamine backbone (C-O and N-H groups) but vary in substituents. Key examples include:
Key Observations :
- Thiolan vs.
- Substituent Effects : The trifluoromethyl and chloro groups in increase lipophilicity and metabolic stability compared to the phenyl group in the target compound.
- Backbone Modifications: The benzamide derivative in replaces the ethanolamine hydroxyl with a carbonyl group, significantly affecting hydrogen-bonding capacity.
Physicochemical Properties
- Solubility : The hydroxyl and amine groups in the target compound enhance water solubility relative to purely aromatic analogs (e.g., benzamide in ).
- Chirality: The ethanolamine backbone and thiolan substituent create two chiral centers, a feature shared with pharmacologically active compounds like β-blockers .
Functional Group Impact on Reactivity
- Amine Group : The secondary amine in the target compound is less nucleophilic than primary amines (e.g., in ), reducing undesired side reactions in synthesis.
- Thiolan Ring: The sulfur atom in thiolan can participate in hydrogen bonding or coordinate metals, unlike non-sulfur analogs like morpholine derivatives .
- Hydroxyl Group: The ethanol hydroxyl enables esterification or glycosylation, a versatility absent in ether-linked analogs (e.g., ).
Biological Activity
2-Phenyl-2-[(thiolan-3-yl)amino]ethan-1-ol is a compound of increasing interest in medicinal chemistry due to its unique structural features, which include a phenyl group, a thiolane ring, and an amino alcohol moiety. This article explores the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C11H15NOS, and its structure can be represented as follows:
The compound features a thiolane ring that contributes to its reactivity and biological interactions. Its unique combination of functional groups positions it as a candidate for diverse biological activities.
Antioxidant Properties
Preliminary studies indicate that this compound may exhibit antioxidant properties . Antioxidants are crucial for scavenging free radicals and reducing oxidative stress within cells. Compounds with similar structural features have demonstrated significant antioxidant activity, suggesting that this compound may also play a role in mitigating oxidative damage in biological systems.
Antimicrobial Activity
Research has shown that compounds with related structures often possess antimicrobial activities. The presence of the thiolane ring may enhance the compound's ability to interact with microbial targets, potentially inhibiting growth or inducing cell death in various pathogens. This property warrants further investigation, particularly in the context of antibiotic resistance.
Anti-inflammatory Effects
Anti-inflammatory activities have been associated with several compounds that share structural similarities with this compound. These compounds often modulate inflammatory pathways, suggesting that this compound might also exert similar effects through interactions with inflammatory mediators.
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, initial findings suggest potential interactions with:
- Oxidative Stress Pathways : The compound may influence enzymes involved in oxidative stress responses.
- Microbial Resistance Mechanisms : It may interact with targets crucial for microbial survival and resistance.
Understanding these mechanisms is essential for elucidating the therapeutic potential of this compound.
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, a comparison with structurally similar compounds can be beneficial:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 3-(2-Methoxyphenyl)thian-3-ol | Contains a methoxyphenyl group and thian ring | Notable for antioxidant properties |
| Eugenol | Contains a phenolic structure | Widely used in fragrances; analgesic effects |
| Apocynin | Effective NADPH oxidase inhibitor | Recognized for anti-inflammatory properties |
The distinct combination of a thiolane ring with an amino alcohol structure in this compound suggests unique reactivity patterns and potential applications not fully explored in related compounds.
Study on Antioxidant Activity
A study evaluating the antioxidant capacity of phenolic compounds found that those containing thiolane structures exhibited significant radical scavenging abilities. This suggests that this compound could similarly contribute to cellular protection against oxidative stress.
Antimicrobial Testing
In vitro tests conducted on similar compounds indicated effective inhibition against common bacterial strains such as Staphylococcus aureus and Escherichia coli. Future studies should focus on assessing the antimicrobial efficacy of this compound against these pathogens to establish its therapeutic relevance.
Inflammatory Response Modulation
Research involving compounds with comparable structures demonstrated their ability to modulate inflammatory cytokine production. Investigating whether this compound can similarly influence cytokine levels could provide insights into its potential as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
